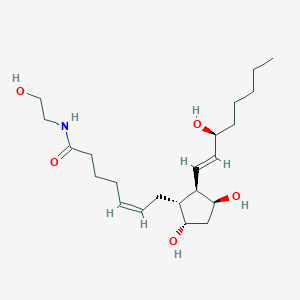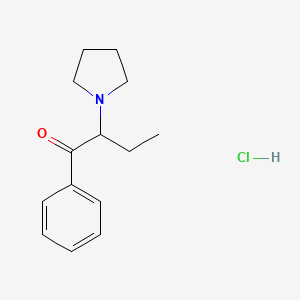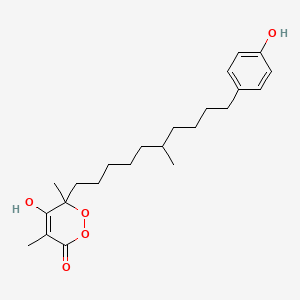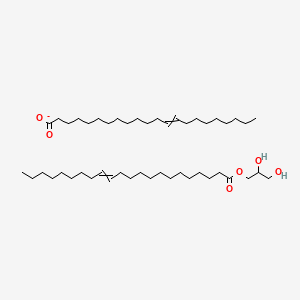
11beta-PGF2alpha-EA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta-PGF2alpha-EA, also known as N-(9S,11S,15S-trihydroxy-5Z,13E-prostadienoyl)-ethanolamine, is a synthetic analog of prostaglandin F2alpha. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound mimics the biological activity of naturally occurring prostaglandin F2alpha, which plays a crucial role in various physiological processes, including inflammation, smooth muscle function, and reproductive health .
Wissenschaftliche Forschungsanwendungen
11beta-PGF2alpha-EA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and reproductive disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Target of Action
The primary target of 11beta-PGF2alpha-EA is the Prostaglandin F2alpha (FP) receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and the induction of labor .
Mode of Action
This compound interacts with its target, the FP receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the activation of phospholipase C, which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C .
Biochemical Pathways
The activation of the FP receptor by this compound affects several biochemical pathways. One of the key pathways is the arachidonic acid metabolic pathway . In this pathway, this compound is formed from prostaglandin D2 via the NADPH-dependent aldo-keto reductase PGF synthase .
Result of Action
The activation of the FP receptor by this compound leads to several molecular and cellular effects. For instance, it induces contraction of isolated cat iris sphincter and human bronchial smooth muscle . It also induces phosphorylation of ERK and CREB, and increases the viability of MCF-7 breast cancer cells stably expressing the FP receptor .
Biochemische Analyse
Biochemical Properties
11beta-PGF2alpha-EA is a neutral lipid ideal for biochemical research . It has an empirical formula of C20H34O5 and a molecular weight of 354.48
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that all eicosanoids, including this compound, function locally at the site of synthesis, through receptor-mediated G-protein linked signaling pathways . These molecules are extremely potent, able to cause profound physiological effects at very dilute concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully understood. It is known that it is shipped in dry ice and stored at −20°C to maintain its stability .
Metabolic Pathways
This compound is an intermediate metabolite in the arachidonic acid metabolic pathway . It is irreversibly produced from prostaglandin D2 via the enzyme prostaglandin-F synthase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood. It is known that it is a neutral lipid, which suggests that it may interact with lipid transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not fully understood. It is known that it is a neutral lipid, which suggests that it may be localized to lipid-rich compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-PGF2alpha-EA typically involves the esterification of prostaglandin F2alpha with ethanolamine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the following steps:
Activation of Prostaglandin F2alpha: Prostaglandin F2alpha is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated prostaglandin F2alpha is then reacted with ethanolamine under mild conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 11beta-PGF2alpha-EA undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the prostadienoyl chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated analogs.
Substitution: Formation of substituted prostaglandin derivatives
Vergleich Mit ähnlichen Verbindungen
Prostaglandin F2alpha (PGF2alpha): The naturally occurring counterpart of 11beta-PGF2alpha-EA.
Prostaglandin E2 (PGE2): Another prostaglandin with distinct biological activities.
Prostaglandin D2 (PGD2): Involved in allergic and inflammatory responses.
Uniqueness of this compound:
Structural Differences: The presence of the ethanolamine moiety distinguishes this compound from other prostaglandins.
Biological Activity: this compound exhibits unique receptor binding properties and physiological effects compared to its analogs
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-WMTHMIERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)


